(R)-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanamine
Overview
Description
Methenamine, also known as hexamine or Urotropin, is a heterocyclic organic compound with a cage-like structure similar to adamantane . It is a white crystalline compound that is highly soluble in water and polar organic solvents . It is used in the synthesis of other organic compounds, including plastics, pharmaceuticals, and rubber additives .
Synthesis Analysis
Methenamine can be prepared industrially by combining formaldehyde and ammonia . In the synthesis of N-Methylamphetamine, a possible alternative route is based on phenyl acetic acid and acetic acid, leading initially to phenyl acetone through reduction . This is followed by the reaction of phenyl acetone with methylamine and the subsequent reduction of the resulting N-methylimine .Molecular Structure Analysis
Amines typically have three bonds and one pair of lone pair electrons. This makes the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .Chemical Reactions Analysis
The main chemical property of amines is their ability to act as weak organic bases . Amines also have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium (NH4+) ions and hydroxide (OH−) ions .Physical And Chemical Properties Analysis
The structure and physical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .Safety and Hazards
Future Directions
Methenamine is as effective in UTI prevention as prophylactic antibiotics with a low side effect burden in randomized, controlled trials . Despite over a century of use, no bacterial resistance mechanisms or increased carcinogenesis have been observed . Nonantibiotic options for UTI management are needed to combat rising antimicrobial resistance and decrease recurrent UTI burden .
Properties
IUPAC Name |
[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-5-7-6-11-8-3-1-2-4-9(8)12-7/h1-4,7H,5-6,10H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHNURUNMNRSGRO-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC2=CC=CC=C2O1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424904 | |
Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
46049-48-3 | |
Record name | 1-[(2R)-2,3-Dihydro-1,4-benzodioxin-2-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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